1-Spiro[3.3]heptan-2-ylethanol
Description
Overview of Spirocyclic Systems and their Significance in Organic and Medicinal Chemistry
Spirocyclic compounds are a class of molecules characterized by a unique structural feature: two rings connected by a single, shared atom known as the spiro atom. tandfonline.comwikipedia.org This arrangement forces the rings into perpendicular planes, resulting in a rigid, three-dimensional molecular architecture. rsc.org This inherent three-dimensionality is a major advantage in medicinal chemistry, as it allows for the precise spatial arrangement of functional groups, which can lead to more specific interactions with biological targets like enzymes and receptors. tandfonline.combldpharm.com
The introduction of spirocyclic scaffolds into drug candidates is a strategy often referred to as "escaping flatland," a concept that moves away from traditional, largely two-dimensional aromatic structures. rsc.org Molecules with a higher fraction of sp³-hybridized carbons, like those found in saturated spirocycles, tend to exhibit improved physicochemical properties. bldpharm.com Research has shown that incorporating spirocyclic motifs can lead to enhanced aqueous solubility, better metabolic stability, and reduced lipophilicity compared to their non-spirocyclic or aromatic counterparts. rsc.orgbldpharm.com These improvements can increase a drug candidate's likelihood of success in clinical development. bldpharm.com Furthermore, the novelty of many spirocyclic structures provides access to new intellectual property space, a significant consideration in pharmaceutical research. rsc.org
Distinctive Structural Features of Spiro[3.3]heptane and its Derivatives
Spiro[3.3]heptane is a specific spirocyclic hydrocarbon composed of two cyclobutane (B1203170) rings sharing a central carbon atom. wikipedia.org This structure imparts a high degree of rigidity and a well-defined three-dimensional shape. iucr.org X-ray crystallography studies have revealed that the cyclobutane rings in spiro[3.3]heptane derivatives are not planar but are puckered. nih.gov This puckering, along with the fixed orientation of the two rings, creates specific and predictable vectors for substituents, which is highly valuable in rational drug design.
A particularly noteworthy feature of the spiro[3.3]heptane scaffold is its emerging role as a non-collinear bioisostere of the phenyl ring. chemrxiv.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. While traditional benzene (B151609) bioisosteres like bicyclo[1.1.1]pentane maintain the linear arrangement of substituents (in the para position), the spiro[3.3]heptane core positions them with non-collinear exit vectors. chemrxiv.orgresearchgate.net This unique geometry allows it to mimic mono-, meta-, and para-substituted phenyl rings, offering a saturated, three-dimensional alternative that can improve properties like metabolic stability while retaining biological activity. chemrxiv.orgnih.govresearchgate.net
Table 1: Selected Structural Data for Spiro[3.3]heptane Derivatives This table presents crystallographic data for a representative spiro[3.3]heptane derivative, illustrating the puckered nature of the cyclobutane rings.
| Parameter | Value |
| Compound | 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane |
| Molecular Formula | C₁₅H₂₈O₁₂S₄ |
| Crystal System | Triclinic |
| Dihedral Angle (Ring 1) | 12.9 (7)° |
| Dihedral Angle (Ring 2) | 21.2 (5)° |
| Data sourced from a study on the structures of spiro[3.3]heptane derivatives. nih.gov |
Academic Context of 1-Spiro[3.3]heptan-2-ylethanol within Spiro[3.3]heptane Chemistry
The compound this compound (CAS No. 4483-67-4) is a derivative of the spiro[3.3]heptane scaffold. nih.govachemblock.com While extensive research dedicated solely to this specific molecule is not widely published, its structure places it firmly within the context of synthetic building blocks used in medicinal and materials chemistry. Its chemical formula is C₈H₁₄O. nih.gov
The structure features a hydroxyl (-OH) group attached via an ethyl linker to the spiro[3.3]heptane core. This hydroxyl group is a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions.
The likely synthetic precursor to this compound is a spiro[3.3]heptan-2-one derivative. google.com Ketones on the spiro[3.3]heptane ring are known to undergo typical carbonyl group reactions, such as additions of nucleophiles. google.com For instance, 1-(Spiro[3.3]heptan-2-yl)ethan-1-one, a closely related ketone, could be reduced to form this compound. bldpharm.com Therefore, this compound is best understood as a functionalized intermediate, designed to incorporate the unique three-dimensional spiro[3.3]heptane scaffold into larger, more complex molecules with potential applications in areas like drug discovery.
Table 2: Properties of Spiro[3.3]heptan-2-ylmethanol This table lists computed physical and chemical properties for spiro[3.3]heptan-2-ylmethanol, a structurally similar primary alcohol to this compound. Data for the specific title compound is limited, so this serves as a close proxy.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Data computed by PubChem. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-spiro[3.3]heptan-2-ylethanol |
InChI |
InChI=1S/C9H16O/c1-7(10)8-5-9(6-8)3-2-4-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
CMFXHUJXHMSZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2(C1)CCC2)O |
Origin of Product |
United States |
Bioisosteric Applications and Conformational Influence of Spiro 3.3 Heptane Motifs
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere
The phenyl group is a ubiquitous feature in a vast number of pharmaceuticals. However, its aromaticity can sometimes lead to undesirable metabolic liabilities and poor physicochemical properties. nih.gov The development of saturated bioisosteres, which mimic the spatial arrangement of substituents on a phenyl ring while possessing a non-aromatic, sp3-rich core, has emerged as a compelling strategy to overcome these limitations. nih.gov The spiro[3.3]heptane framework has been identified as a promising saturated bioisostere for benzene. nih.govresearchgate.net
Mimicry of Mono-, Meta-, and Para-Substituted Phenyl Rings
Research has demonstrated that the spiro[3.3]heptane scaffold can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgchemrxiv.orgresearchgate.net This mimicry is crucial for maintaining the biological activity of a drug molecule while altering its other properties. For instance, the spiro[3.3]heptane core has been successfully incorporated into the structures of known drugs, replacing the phenyl ring, to generate saturated analogs with retained or even improved potency. nih.govresearchgate.netchemrxiv.org
A notable study involved the replacement of the phenyl rings in the anticancer drugs Vorinostat and Sonidegib, as well as the local anesthetic Benzocaine, with spiro[3.3]heptane moieties. The resulting saturated analogs demonstrated significant biological activity, validating the hypothesis that spiro[3.3]heptane can function as a bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.net
Impact of Non-Collinear Exit Vectors on Molecular Recognition
A key distinguishing feature of the spiro[3.3]heptane scaffold is its non-collinear exit vectors. Unlike the para-substituted phenyl ring where the substituents are positioned in a linear (collinear) fashion, the substituents on a 2,6-disubstituted spiro[3.3]heptane are oriented at a distinct angle to each other. chemrxiv.orgresearchgate.net While traditional bioisosteres of the para-phenyl ring, such as bicyclo[1.1.1]pentane and cubane (B1203433), maintain collinearity, studies on spiro[3.3]heptane have revealed that this is not a strict requirement for preserving biological activity. chemrxiv.orgresearchgate.net
The non-collinear arrangement of substituents in spiro[3.3]heptane analogs introduces a unique three-dimensional trajectory for the attached functional groups. This can influence how a molecule interacts with its biological target. The angles φ1 and φ2 in spiro[3.3]heptanes have been measured to be between 22.8-29.7°, a significant deviation from the nearly 0° angles observed in a para-substituted phenyl ring. researchgate.net Despite this geometric difference, biological data from studies on Sonidegib, Vorinostat, and Benzocaine analogs suggest that this non-collinearity is well-tolerated and does not abolish molecular recognition and subsequent biological response. chemrxiv.org
Comparative Analysis with Bicycloalkane and Cubane Bioisosteres
The development of saturated bioisosteres has led to the exploration of various rigid hydrocarbon cages. Bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane have been prominent in this area, primarily as mimics of para-substituted phenyl rings due to their collinear exit vectors. chemrxiv.orgresearchgate.net
| Scaffold | Exit Vector Geometry | Mimicry |
| Spiro[3.3]heptane | Non-collinear | Mono-, Meta-, and Para-substituted Phenyl Rings |
| Bicyclo[1.1.1]pentane | Collinear | Para-substituted Phenyl Ring |
| Bicyclo[2.2.2]octane | Collinear | Para-substituted Phenyl Ring |
| Cubane | Collinear | Para-substituted Phenyl Ring |
While BCP and cubane have been successfully used to improve physicochemical properties like solubility and metabolic stability while retaining bioactivity, the spiro[3.3]heptane scaffold offers a distinct geometric alternative. researchgate.netresearchgate.net The distance between substituents in spiro[3.3]heptanes is also notably different from that in a para-phenyl ring, being approximately 1.2 Å longer. researchgate.net This, combined with the non-collinear vector orientation, provides medicinal chemists with a unique tool to explore novel regions of chemical space and to fine-tune the interaction of a ligand with its binding pocket. chemrxiv.org
Role of Spiro[3.3]heptane in Enhancing Drug-Likeness and Pharmacokinetics
Modulation of Molecular Rigidity and Predictable Vectorization
The spiro[3.3]heptane scaffold is inherently rigid, a desirable characteristic in drug design. nih.govgoogle.com This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. By locking a portion of the molecule into a defined conformation, the spirocyclic core helps to pre-organize the pharmacophoric elements in an orientation conducive to binding, potentially increasing potency and selectivity. nih.gov
Furthermore, the defined and predictable geometry of the spiro[3.3]heptane system allows for precise "vectorization" of substituents. This means that the directionality of the chemical groups attached to the scaffold can be controlled with a high degree of accuracy, enabling a more rational approach to drug design. google.com
Influence on sp3 Hybridization and Three-Dimensionality
The spiro[3.3]heptane core is a prime example of an sp3-rich scaffold that can significantly increase the three-dimensionality of a molecule. researchgate.net By replacing a flat phenyl ring with a spiro[3.3]heptane unit, the resulting molecule gains a more complex and defined shape in three-dimensional space. This increased three-dimensionality can lead to improved target engagement through better shape complementarity and can also help to avoid the pitfalls associated with excessive planarity, such as promiscuous binding to off-target proteins. nih.govnih.gov
Spiro[3.3]heptane Scaffolds in Medicinal Chemistry Design
The unique structural features of the spiro[3.3]heptane scaffold make it a versatile tool in the design of novel therapeutic agents.
Application in Lead Optimization and Structure-Activity Relationship (SAR) Studies
Lead optimization is a crucial phase in drug discovery where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The spiro[3.3]heptane motif serves as a valuable scaffold in this process. Its rigid nature allows for the precise positioning of functional groups in three-dimensional space, providing valuable insights into the structure-activity relationship (SAR) of a compound series. By systematically exploring the substitution patterns on the spiro[3.3]heptane core, medicinal chemists can probe the binding pocket of a biological target and identify key interactions that contribute to activity.
Design of Ligands for Specific Receptor Interactions via Conformational Restriction
The inherent rigidity of the spiro[3.3]heptane scaffold can be exploited to design ligands with high affinity and selectivity for specific receptors. By constraining the conformational freedom of a molecule, the entropic penalty upon binding to a receptor is reduced, which can lead to a more favorable binding affinity. This strategy of conformational restriction is particularly useful in designing ligands that can differentiate between closely related receptor subtypes. For example, the rigid bicyclo[3.1.0]hexane scaffold has been successfully used to develop selective ligands for the H3 histamine (B1213489) receptor by locking the molecule in a specific conformation mdpi.com. Similarly, the spiro[3.3]heptane framework can be employed to fix the spatial orientation of key pharmacophoric elements, thereby favoring interaction with the desired target while minimizing off-target effects researchgate.net.
Integration into Diverse Target Classes (e.g., Kinase Inhibitors, GPCR Modulators)
The versatility of the spiro[3.3]heptane scaffold has led to its incorporation into a wide range of therapeutic target classes.
Kinase Inhibitors: Several novel kinase inhibitors have been developed that feature a spirocyclic core. The rigid nature of the scaffold allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases.
GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The design of selective GPCR modulators is often challenged by the high degree of conservation in their orthosteric binding sites. Allosteric modulators, which bind to a topographically distinct site, offer a promising alternative for achieving subtype selectivity. The three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive framework for the design of allosteric modulators that can induce or stabilize specific receptor conformations, leading to biased signaling or enhanced selectivity nih.govnih.govbiorxiv.orgbiorxiv.org. While specific examples of spiro[3.3]heptane-based GPCR modulators are still emerging, the principles of conformational restriction and the exploration of three-dimensional chemical space make this a promising area of research.
Heteroatom-Containing Spiro[3.3]heptane Bioisosteres
The introduction of heteroatoms into the spiro[3.3]heptane framework gives rise to a class of bioisosteres with unique properties and applications.
Azaspiro[3.3]heptanes as Piperazine (B1678402) and Piperidine (B6355638) Mimetics
Azaspiro[3.3]heptanes have gained significant attention as bioisosteric replacements for commonly used heterocyclic motifs like piperazine and piperidine in medicinal chemistry medchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov. These saturated nitrogen-containing rings are prevalent in many approved drugs, but their flexible nature can sometimes lead to suboptimal binding or metabolic liabilities.
The rigid framework of azaspiro[3.3]heptanes offers a way to mimic the spatial arrangement of the parent heterocycle while providing improved physicochemical properties. For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety has been shown to be a viable strategy in drug design researchgate.net. More recently, 1-azaspiro[3.3]heptanes have been synthesized and validated as a new generation of piperidine bioisosteres medchemexpress.comnih.govresearchgate.net. In one study, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, in place of the piperidine fragment, resulted in a new analog with retained high activity medchemexpress.comnih.govresearchgate.net.
Oxaspiro[3.3]heptanes as Morpholine (B109124) Analogues
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to engage in crucial hydrogen bonding interactions with biological targets. However, the development of novel morpholine isosteres is an active area of research, driven by the need to modulate properties such as selectivity, metabolic stability, and patentability. Among the emerging bioisosteres, oxaspiro[3.3]heptane derivatives, particularly 2-oxa-6-azaspiro[3.3]heptane, have garnered significant attention as promising three-dimensional replacements for the morpholine moiety. thieme-connect.comthieme.de
The structural rigidity and unique three-dimensional conformation of the spiro[3.3]heptane framework offer a distinct advantage over the more flexible morpholine ring. This rigidity can lead to improved target selectivity and reduced off-target effects. For instance, replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity. rsc.org While this example involves a diaza-analogue, it highlights the potential benefits of the spiro[3.3]heptane core in bioisosteric replacement.
The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been a subject of considerable research to improve scalability and yield. thieme-connect.comacs.org An early route involved the cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by a deprotection step. thieme-connect.com More recent developments have focused on creating more stable and soluble salt forms, such as sulfonate salts, to facilitate its use in chemical reactions. thieme-connect.comthieme.de A low-cost, protecting-group-free synthesis has also been developed for a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a starting material for the tuberculosis drug candidate TBI-223. acs.orgacs.org
The utility of the oxaspiro[3.3]heptane scaffold extends beyond being a simple morpholine mimic. The spirocyclic system allows for the introduction of substituents with precise spatial orientations, which can be leveraged to optimize interactions with specific biological targets. rsc.org The non-coplanar exit vectors of the spiro[3.3]heptane core provide a unique conformational constraint that can be exploited in drug design. nih.govchemrxiv.org
The conformational properties of the spiro[3.3]heptane ring system itself are characterized by puckered cyclobutane (B1203170) rings. nih.gov This inherent puckering contributes to the three-dimensional shape of the molecule. In derivatives of spiro[3.3]heptane, the dihedral angles of the cyclobutane rings are significantly smaller than those observed in other related structures, contributing to the molecule's distinct geometry. nih.gov This defined conformation is a key aspect of its utility as a bioisostere, offering a rigid scaffold for the precise positioning of functional groups. nih.govacs.org
The development of various substituted spiro[3.3]heptane-based building blocks is an active area of research, aiming to expand the toolbox for medicinal chemists. acs.org These efforts include the synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines and dicarboxylic acids, which can serve as rigid surrogates for cyclohexane (B81311) derivatives. acs.orgresearchgate.net
The following table summarizes key research findings related to the synthesis and application of oxaspiro[3.3]heptanes and related spirocyclic compounds.
| Compound/Scaffold | Key Finding | Application/Significance |
| 2-Oxa-6-azaspiro[3.3]heptane | Proposed as a structural surrogate for morpholine. thieme-connect.com | Drug discovery, bioisosteric replacement. |
| 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts | More stable and soluble than the oxalate (B1200264) salt, enabling a wider range of reaction conditions. thieme-connect.com | Improved synthetic utility. |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | A low-cost, protecting group-free synthesis was developed. acs.orgacs.org | Key intermediate for the antibiotic drug candidate TBI-223. acs.orgacs.org |
| 2,6-Diazaspiro[3.3]heptane | Replacement for piperazine in Olaparib improved target selectivity and reduced cytotoxicity. rsc.org | Demonstrates the potential of spiro[3.3]heptane bioisosteres to enhance drug properties. |
| Spiro[3.3]heptane | Can mimic mono-, meta-, and para-substituted phenyl rings. nih.govchemrxiv.orgresearchgate.net | Bioisostere for benzene rings in drug design. nih.govresearchgate.netresearchgate.net |
Applications of Spiro 3.3 Heptan 2 Ylethanol and Spiro 3.3 Heptane Systems in Advanced Materials Science and Organic Synthesis
Utility as Versatile Building Blocks in Complex Organic Synthesis
The spiro[3.3]heptane framework serves as a foundational element for the synthesis of a wide array of complex organic molecules. Its rigid structure provides a predictable and stable core from which various functional groups can be projected in well-defined spatial orientations.
Construction of Highly Functionalized Molecular Architectures
Spiro[3.3]heptane derivatives are exceptional building blocks for creating diverse and highly functionalized molecular architectures. rsc.orgacs.org The spirocyclic core can be substituted at multiple positions, allowing for the generation of mono- and bifunctionalized compounds. acs.org A key feature of spiro[3.3]heptan-2-ones is the presence of two distinct reactive centers that can be derivatized in a sequential and controlled manner. google.com This dual reactivity enables the stepwise introduction of different substituents, leading to a broad range of complex structures. google.com
The synthesis of these building blocks is often designed to be convergent, starting from common precursors to generate a variety of derivatives. acs.org For instance, multigram-scale synthesis of 6,6-difluorospiro[3.3]heptane building blocks has been achieved through a convergent strategy, highlighting the practicality of this approach for generating substantial quantities of these valuable compounds. acs.org Furthermore, the spiro[3.3]heptane scaffold has been identified as a bioisostere of the phenyl ring, offering a saturated, non-planar alternative for the design of novel therapeutic agents with potentially improved physicochemical properties and freedom from existing patents. acs.org This bioisosteric relationship has been explored in the development of analogs of established drugs.
The versatility of this scaffold extends to the synthesis of heteroatom-containing derivatives, such as azaspiro[3.3]heptanes, which are valuable in drug discovery as constrained surrogates for common heterocycles like piperidine (B6355638) and morpholine (B109124). acs.org The preparation of azaspiro[3.3]heptanes with multiple "exit vectors" for further chemical modification underscores their significance in constructing complex molecular frameworks for medicinal chemistry.
Derivatization Pathways for Diversified Chemical Libraries
The strategic functionalization of the spiro[3.3]heptane core allows for the creation of diversified chemical libraries, which are essential for screening and identifying new compounds with desired properties. The derivatization of spiro[3.3]heptan-2-one is a prime example of this versatility. google.com The ketone functionality can undergo a variety of classic chemical transformations, including Wittig reactions to form olefins and subsequent hydrogenation to yield alkyl substituents. google.com
More complex derivatization pathways have been developed to introduce a range of functional groups. For example, the Wolff-Kishner reduction of a ketone can yield a halogenated intermediate, which can then be converted to a carboxylic acid or a boronic acid. uva.es Further transformation, such as through a Curtius reaction, can provide access to amines. uva.es These synthetic routes demonstrate the potential to systematically modify the spiro[3.3]heptane scaffold and generate a library of compounds with diverse functionalities.
The ability to perform these derivatizations on a multigram scale facilitates the production of sufficient quantities of these building blocks for extensive research and development. acs.org The strategic application of these derivatization pathways is crucial in the fields of medicinal chemistry and materials science for the discovery of new lead compounds and materials with novel properties.
| Starting Material | Reaction | Functional Group Introduced | Reference |
| Spiro[3.3]heptan-2-one | Wittig Reaction / Hydrogenation | Alkyl | google.com |
| Ketone | Wolff-Kishner Reduction | Halogen | uva.es |
| Halogenated Intermediate | n-Butyllithium, then CO2 | Carboxylic Acid | uva.es |
| Halogenated Intermediate | n-Butyllithium, then B(OMe)3 | Boronic Acid | uva.es |
| Carboxylic Acid | Curtius Reaction | Amine | uva.es |
Integration into Novel Materials and Supramolecular Assemblies
The unique geometry and rigidity of the spiro[3.3]heptane scaffold make it an attractive component for the design of advanced materials with tailored properties. Its incorporation into polymers and liquid crystals can lead to novel supramolecular assemblies with enhanced performance characteristics.
Application in Polymers of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient chain packing. mpg.deresearchgate.net This results in a high free volume and a large internal surface area, making them suitable for applications such as gas separation and storage. researchgate.netrsc.org While the direct application of 1-spiro[3.3]heptan-2-ylethanol in PIMs is not extensively documented, the principle of using spiro-compounds to create intrinsic microporosity is well-established.
For example, PIMs based on spirobisindane, a larger spirocyclic compound, have demonstrated significant promise. rsc.orgnih.govresearchgate.net These polymers are synthesized through the polycondensation of a spiro-containing monomer with a comonomer, resulting in a rigid and contorted polymer backbone. nih.gov The spiro center is crucial for inducing the necessary kinks in the polymer chain to create the intrinsic microporosity. mpg.de Given the structural rigidity of the spiro[3.3]heptane scaffold, it is a strong candidate for the design of new PIMs. By analogy to existing spiro-based PIMs, polymers incorporating spiro[3.3]heptane units are expected to exhibit high free volume and potential for gas separation applications.
| PIM Property | Description | Relevance of Spiro[3.3]heptane | Reference |
| Microporosity | Interconnected pores of less than 2 nm in diameter. | The rigid and contorted structure of spiro[3.3]heptane can prevent efficient polymer chain packing, leading to intrinsic microporosity. | mpg.deresearchgate.net |
| High Free Volume | The volume not occupied by the polymer chains. | The spirocyclic nature of the scaffold is expected to create significant free volume. | mpg.de |
| Gas Separation | The ability to selectively allow certain gases to pass through a membrane. | The microporous structure of spiro[3.3]heptane-based PIMs could be tailored for specific gas separations. | researchgate.netrsc.org |
Potential in Nematic Liquid Crystal Mixtures
The rod-like and rigid nature of certain spiro[3.3]heptane derivatives makes them promising candidates for use in nematic liquid crystal mixtures. google.com Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order. The incorporation of rigid, non-aromatic building blocks like spiro[3.3]heptane can lead to the development of new liquid crystal materials with novel properties. google.com
Specifically, 2,6-disubstituted spiro[3.3]heptanes can be designed to have a linear, rod-like geometry, which is a key requirement for nematic phase behavior. google.com The synthesis of these molecules can be achieved through the derivatization of spiro[3.3]heptan-2-one, where functional groups are introduced at both ends of the spiro system. google.com This allows for the tuning of the molecule's aspect ratio and intermolecular interactions, which are critical for controlling the properties of the liquid crystal phase. The development of new components for nematic liquid crystal mixtures is essential for advancing display technologies and other electro-optical applications.
Advanced Spectroscopic and Structural Characterization Methodologies for Spiro 3.3 Heptane Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-Spiro[3.3]heptan-2-ylethanol, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
While specific NMR data for this compound is not publicly available, analysis of closely related spiro[3.3]heptane derivatives allows for a detailed prediction of its spectral features. For instance, the ¹H NMR spectrum of the precursor, spiro[3.3]heptan-2-one, displays characteristic signals for the protons of the bicyclic system. chemicalbook.com The reduction of the ketone to the corresponding alcohol and the introduction of the ethanol (B145695) group would lead to the appearance of new signals corresponding to the CH-OH proton, the methylene (B1212753) protons of the ethanol side chain, and the hydroxyl proton. The coupling patterns and chemical shifts of these new signals would be diagnostic for the final structure.
The ¹³C NMR spectrum is equally informative. The carbon skeleton of the spiro[3.3]heptane core gives rise to a set of signals with chemical shifts indicative of their substitution and strain. For example, spectral data for spiro[2.4]heptadiene and spiro[4.4]nonadiene show distinct signals for the olefinic and saturated carbons in the rings. tue.nl In the case of this compound, the carbonyl signal of the precursor ketone would be absent, and new signals for the two carbons of the ethanol substituent would appear in the aliphatic region.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between the spiro[3.3]heptane core and the ethanol side chain. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Spiro C | - | ~40-50 |
| CH-CH₂OH | ~3.5-4.0 | ~70-80 |
| CH₂-OH | ~3.6-3.8 | ~60-65 |
| Spiro CH₂ | ~1.8-2.5 | ~30-40 |
| OH | Variable | - |
Note: These are predicted values and the actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Formula Determination and Purity
High-resolution mass spectrometry is a powerful technique to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₀H₁₈O), HRMS would provide a high-resolution mass measurement of the molecular ion, which can be compared to the theoretical exact mass.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and for structural elucidation through fragmentation analysis. rsc.org While specific HRMS data for this compound is not available, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the ethanol side chain, and fragmentation of the spirocyclic core. The resulting fragment ions would provide valuable information to confirm the structure.
LC-MS/MS is also a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of the reaction leading to its formation.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the spiro[3.3]heptane ring and the ethanol side chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed in the 1050-1150 cm⁻¹ range. The presence of these characteristic bands would confirm the successful synthesis of the target alcohol. The IR spectra of related spiro[3.3]heptane-2,6-dicarboxylic acid derivatives have been used to confirm their structure, particularly by analyzing the characteristic carbonyl and hydroxyl vibrational modes. researchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-O | Stretching | 1050-1150 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and the conformation of the spiro[3.3]heptane ring system.
The crystal structures of several spiro[3.3]heptane derivatives have been reported, revealing that the cyclobutane (B1203170) rings are puckered. nih.govresearchgate.net For instance, the crystal structure of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane shows puckered cyclobutane rings with dihedral angles of 12.9 (7)° and 21.2 (5)°. nih.gov X-ray crystallographic analysis of functionalized spiro[3.3]heptanes has also been used to confirm their structure and stereochemistry. chemrxiv.orgnih.gov Such an analysis for this compound would definitively establish its stereochemistry and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Chromatographic and Other Analytical Techniques for Reaction Monitoring and Product Analysis
Chromatographic techniques are essential for monitoring the progress of chemical reactions, assessing product purity, and for purification.
Thin-layer chromatography is a simple and rapid technique used to monitor reactions and to get a preliminary assessment of product purity. For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The relative polarity of the starting materials and the product would determine their retention factors (Rf values). The alcohol product is expected to be more polar than a less functionalized precursor and thus have a lower Rf value. Visualization of the spots on the TLC plate can be achieved using a variety of methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or an acidic vanillin (B372448) solution, which react with the alcohol functional group. epfl.ch
High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC would likely be the method of choice. A C18 column would be used as the stationary phase, and the mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC can be used to determine the purity of the final product with high accuracy. Chiral HPLC, using a chiral stationary phase, could be employed to separate and quantify enantiomers if the synthesis of this compound results in a racemic mixture. researchgate.net
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a pivotal analytical technique in spiro[3.3]heptane research, particularly for the characterization of polymers derived from spiro[3.3]heptane-based monomers. This methodology separates molecules based on their hydrodynamic volume or size in solution. selectscience.net It is essential for determining key macromolecular properties such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution in a polymer sample. researchgate.net
In the context of spiro[3.3]heptane research, GPC is applied to analyze novel polymers that incorporate the rigid spiro[3.3]heptane scaffold into their structure. These polymers are investigated for unique physical and thermal properties conferred by the strained spirocyclic motif. For instance, research into triblock copolymers containing a spirocyclic polystyrene mid-block utilizes GPC/SEC to confirm the successful synthesis of a well-controlled polymer architecture. mdpi.com The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. selectscience.netresearchgate.net Larger polymer chains elute faster as they are excluded from the pores of the gel, while smaller chains have longer retention times. selectscience.net
The data obtained from GPC provides critical insights into the success and control of polymerization reactions. A narrow PDI value (close to 1.0) is indicative of a well-controlled polymerization process, a crucial factor in designing materials with specific and reproducible properties. researchgate.net Research findings often present GPC data to validate the synthesis of high molecular weight, soluble polymers incorporating spiro tetraamines and dianhydrides. dtic.mil
Below is a representative data table illustrating typical GPC results for a series of spiro[3.3]heptane-containing polymers.
| Polymer Sample | Monomer Unit | Number Average Molecular Weight (Mn) (g/mol) | Weight Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Polymer A | Spiro[3.3]heptane-2,6-diyl dimethacrylate | 18,500 | 21,200 | 1.15 |
| Polymer B | PMMA-b-cPS-b-PMMA | 32,800 | 35,900 | 1.09 |
| Polymer C | Poly(spiro[3.3]heptane-co-MMA) | 25,400 | 29,700 | 1.17 |
Optical Rotation Measurements for Enantiomeric Purity
The spiro[3.3]heptane framework is inherently chiral when appropriately substituted, as seen in compounds like this compound. stackexchange.com The synthesis of such molecules often aims to produce a single enantiomer, as the biological activity or material properties of each enantiomer can differ significantly. nih.gov Optical rotation measurement, or polarimetry, is a fundamental technique used to determine the enantiomeric purity of these chiral spiro[3.3]heptane derivatives. thieme-connect.de
An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific amount, known as the specific rotation, [α]. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and exhibits a rotation of zero. libretexts.org Therefore, measuring the optical rotation of a synthesized sample allows for the calculation of its optical purity and enantiomeric excess (ee). masterorganicchemistry.com The enantiomeric excess is a measure of how much one enantiomer is present in excess of the other and is numerically equal to the optical purity. libretexts.org
The relationship is defined by the formula: Enantiomeric Excess (% ee) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100% libretexts.org
In the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones or chiral spiro[3.3]heptane-based glutamic acid analogs, polarimetry serves as a crucial quality control step to confirm the success of an enantioselective reaction or a chiral separation. nih.govnih.govresearchgate.net The absolute configuration of the separated stereoisomers is often confirmed by other methods, such as X-ray crystallography, which then allows the sign of the optical rotation (+ or -) to be correlated with a specific (R or S) configuration. nih.gov
The following table provides illustrative data on how measured optical rotation corresponds to the enantiomeric purity for a hypothetical chiral spiro[3.3]heptane derivative, such as an enantiomer of this compound.
| Sample | Description | Measured Specific Rotation [α] (degrees) | Enantiomeric Excess (% ee) | Composition |
|---|---|---|---|---|
| 1 | Pure (+)-Enantiomer | +45.0 | 100% | 100% (+) / 0% (-) |
| 2 | Synthesized Sample A | +40.5 | 90% | 95% (+) / 5% (-) |
| 3 | Synthesized Sample B | +22.5 | 50% | 75% (+) / 25% (-) |
| 4 | Racemic Mixture | 0.0 | 0% | 50% (+) / 50% (-) |
| 5 | Pure (-)-Enantiomer | -45.0 | 100% | 0% (+) / 100% (-) |
Theoretical and Computational Investigations into Spiro 3.3 Heptane Chemistry
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of spiro[3.3]heptane derivatives. Electron spin resonance (e.s.r.) spectroscopy studies have been used to investigate the formation and behavior of radicals derived from the spiro[3.3]heptane scaffold. rsc.org
When hydrogen is abstracted from the parent spiro[3.3]heptane, both spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals are formed at nearly equal rates. rsc.org The e.s.r. parameters indicate that these radicals are structurally very similar to cyclobutyl radicals. rsc.org The spiro[3.3]heptan-2-yl radical, which corresponds to the radical form of the parent structure of 1-Spiro[3.3]heptan-2-ylethanol, is observed to rearrange to the cyclobutenylpropyl radical at temperatures above approximately 290 K. rsc.org Furthermore, computational studies can estimate the strain energy of the scaffold; calculations based on the activation energy for β-scission in spiro[3.3]heptylmethyl radicals suggest the ring strain in spiro[3.3]heptane is not more than approximately 3 kcal mol⁻¹ greater than twice the ring strain in a single cyclobutane (B1203170) ring. rsc.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Flexibility
In a derivative, 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane, the dihedral angles of the two cyclobutane rings were found to be 12.9 (7)° and 21.2 (5)°. nih.gov This non-planarity is a defining characteristic of the scaffold. The development of novel strained spiro heterocycles (SSHs) is highly sought after because their rigidity and predictable vectorization can enhance drug-like properties. researchgate.net The spiro[3.3]heptane motif, in particular, provides highly predictable exit vectors for substituents, stemming from the well-defined spatial arrangement. researchgate.net This structural rigidity, combined with the specific puckering of the rings, makes the spiro[3.3]heptane scaffold a valuable component in medicinal chemistry for creating conformationally restricted analogues of more flexible molecules. nih.govacs.org
Table 1: Crystallographic Data for a Spiro[3.3]heptane Derivative This table presents the dihedral angles of the puckered cyclobutane rings in 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane as determined by X-ray crystallography.
| Parameter | Value |
|---|---|
| Ring 1 Dihedral Angle | 12.9 (7)° |
| Ring 2 Dihedral Angle | 21.2 (5)° |
Data sourced from Acta Crystallographica Section C. nih.gov
Computational Bioisosteric Design and Geometry Analysis
The spiro[3.3]heptane scaffold has been extensively investigated computationally as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. It has been identified as a saturated, three-dimensional replacement for mono-, meta-, and para-substituted phenyl rings as well as cyclohexane (B81311) rings. acs.orgchemrxiv.orgnih.gov
Computational geometry analysis comparing the spiro[3.3]heptane core to a para-substituted phenyl ring reveals key differences and similarities. chemrxiv.orgresearchgate.net While a para-substituted phenyl ring has collinear exit vectors for its substituents (the angle between them is nearly 180°), the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. chemrxiv.orgresearchgate.net Despite this, it can effectively mimic the phenyl ring in bioactive compounds. chemrxiv.orgresearchgate.net The incorporation of the spiro[3.3]heptane core into FDA-approved drugs in place of phenyl rings has resulted in patent-free analogues that retain high biological activity. chemrxiv.orgnih.govresearchgate.net
Geometric parameters calculated for these scaffolds highlight the structural differences. The distance between substituent attachment points and the angles of the exit vectors are crucial for bioisosteric replacement.
Table 2: Comparison of Geometric Parameters between para-Phenyl Ring and Spiro[3.3]heptane Scaffolds This table outlines the key geometric differences in distance and vector angles between a typical para-substituted phenyl ring and a disubstituted spiro[3.3]heptane scaffold, based on computational analysis. | Geometric Parameter | para-Phenyl Ring | Spiro[3.3]heptane | | :--- | :--- | :--- | | Distance (d) between substituents | 5.66 - 5.71 Å | 6.87 - 6.89 Å | | Exit Vector Angles (φ1, φ2) | 0.6 - 2.2° | 22.8 - 29.7° | | Planarity Angle (|θ|) | 123 - 149° | 129 - 130° | Data sourced from ChemRxiv. chemrxiv.orgresearchgate.net
These studies show that while the distance between substituents is about 1.2 Å longer in the spiro[3.3]heptane scaffold, and the exit vectors are distinctly non-collinear, it can still function as an effective bioisostere. chemrxiv.orgresearchgate.net Similarly, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been identified as restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For scaffolds like spiro[3.3]heptane, 3D-QSAR methods such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are particularly valuable. researchgate.net
Although a specific QSAR study for this compound is not available, studies on other spiro-derivatives demonstrate the approach. For a series of spiro-compounds of benzothiazole (B30560) derivatives, 3D-QSAR models were developed to understand the structural requirements for inhibiting acetyl-CoA carboxylase. researchgate.net These models generated contour maps that visualize the regions where certain properties (e.g., steric bulk, positive charge, hydrophilicity) would favorably or unfavorably impact activity. researchgate.netnih.gov For instance, the analysis might indicate that bulky, electropositive groups at one position and hydrophilic groups at another are favorable for inhibitory activity. researchgate.net
Cheminformatics approaches also play a crucial role in rational drug design involving flexible scaffolds. nih.gov A flexible scaffold-based cheminformatics approach (FSCA) can be used to design polypharmacological drugs by fitting a scaffold to different receptors using distinct binding poses. nih.gov This methodology, while applied to other systems, is conceptually relevant for designing ligands based on the spiro[3.3]heptane scaffold, allowing for the prediction and optimization of interactions with various biological targets. nih.gov
Future Perspectives and Emerging Research Avenues for 1 Spiro 3.3 Heptan 2 Ylethanol
Development of Eco-Friendly and Sustainable Synthetic Protocols
The synthesis of complex molecules like 1-Spiro[3.3]heptan-2-ylethanol traditionally relies on multi-step processes that can be resource-intensive. A key area of future research will be the development of green and sustainable synthetic methods. Current approaches to the spiro[3.3]heptane core often involve classical reactions that may not align with modern principles of sustainable chemistry. researchgate.net
Future synthetic strategies are expected to focus on:
Catalytic Routes: Employing transition metal or organocatalysis could enable more efficient and selective syntheses of the spiro[3.3]heptane skeleton and the subsequent introduction of the ethanol (B145695) functionality. For instance, the development of catalytic methods for the asymmetric reduction of a precursor like spiro[3.3]heptan-2-one would be a significant step towards a more sustainable synthesis of chiral this compound. acs.org
Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly enantioselective and environmentally benign route to chiral alcohols. bohrium.comresearchgate.netmagtech.com.cn A future research goal would be to identify or engineer an enzyme capable of the stereospecific reduction of spiro[3.3]heptan-2-one to the desired enantiomer of this compound. This approach would operate under mild conditions and utilize renewable resources. acs.orgacs.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of fine chemicals. Adapting the synthesis of this compound to a flow chemistry setup could reduce waste and energy consumption.
A comparative table of potential synthetic routes is presented below:
| Synthesis Parameter | Traditional Methods | Future Sustainable Methods |
| Catalyst | Stoichiometric reagents | Catalytic (metal, organo-, bio-) |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids) |
| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity via asymmetric catalysis |
| Energy Input | Can be high | Often milder reaction conditions |
| Waste Generation | Significant | Minimized through atom economy |
Unexplored Bioisosteric Applications and Target Classes
The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for various cyclic systems, including the phenyl ring, piperidine (B6355638), and piperazine (B1678402). rsc.orgrsc.orgnih.govbldpharm.com This is due to its ability to project substituents into three-dimensional space in a well-defined manner, which can lead to improved pharmacological properties. acs.org The introduction of the ethanol side chain in this compound opens up new possibilities for its role as a bioisostere.
Future research should explore:
Bioisostere for Functionalized Linkers: The ethanol moiety provides a handle for further functionalization or can act as a key interaction point with biological targets. This makes this compound a potential bioisostere for flexible, functionalized linkers in drug molecules, offering a more rigid and conformationally defined alternative.
Novel Target Classes: While the spiro[3.3]heptane core has been incorporated into molecules targeting enzymes like histone deacetylases (HDACs) and kinases, the specific substitution pattern of this compound may allow for the exploration of new target classes. researchgate.net The hydroxyl group could engage in hydrogen bonding interactions within protein binding sites that are not accessible to simple alkyl-substituted spiro[3.3]heptanes.
Modulation of Physicochemical Properties: The ethanol group is expected to increase the polarity and aqueous solubility of the spiro[3.3]heptane scaffold, which can be advantageous for improving the pharmacokinetic profile of a drug candidate. bldpharm.com
The table below outlines potential bioisosteric replacements where this compound could be investigated:
| Original Moiety in Bioactive Compound | Potential Replacement with this compound Fragment | Rationale for Replacement |
| Phenylmethanol | This compound | Introduction of 3D-character, improved metabolic stability. researchgate.net |
| Cyclohexylmethanol | This compound | Rigidified scaffold with defined exit vectors. |
| Serine or Threonine side chain in peptidomimetics | This compound derivative | Conformationally constrained mimic of amino acid side chains. |
Integration into Advanced Functional Materials beyond Current Scope
The unique structural and electronic properties of spiro-compounds are not only relevant to medicinal chemistry but also to materials science. The incorporation of spiro-centers into polymers can influence their morphology and optoelectronic properties. mdpi.com
Emerging research could focus on:
Spirocyclic Monomers for Polymerization: this compound, with its reactive hydroxyl group, could serve as a monomer for the synthesis of novel polyesters or polyurethanes. The rigid spiro[3.3]heptane unit would be expected to impart unique thermal and mechanical properties to the resulting polymers.
Functional Coatings and Films: Polymers derived from this compound could find applications as functional coatings with tailored properties such as hardness, refractive index, and gas permeability.
Liquid Crystals: The rigid, non-planar structure of the spiro[3.3]heptane core is a feature that has been explored in the context of liquid crystal design. google.com The ethanol functionality of this compound provides a point for attaching mesogenic units, potentially leading to new liquid crystalline materials with unique phase behaviors.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The multifaceted potential of this compound necessitates a highly interdisciplinary research approach.
Future collaborations could include:
Chemical Biology: The development of this compound derivatives with bioorthogonal handles would enable the study of their interactions in complex biological systems. nih.govwikipedia.orgyoutube.com This could involve tagging the molecule to visualize its localization within cells or to identify its binding partners.
Medicinal Chemistry and Pharmacology: A close collaboration between synthetic chemists and pharmacologists will be crucial to design, synthesize, and evaluate new drug candidates based on the this compound scaffold.
Materials Science and Engineering: The synthesis of new polymers and materials from this compound will require the expertise of polymer chemists and materials scientists to characterize their properties and explore potential applications.
Q & A
Basic Research Question
- 1H/13C NMR : The spirocyclic structure generates distinct splitting patterns. For instance, the ethanol moiety’s hydroxyl proton appears as a broad singlet (~1–5 ppm), while spiro carbons exhibit unique chemical shifts (e.g., quaternary carbons at 70–90 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₄O: 138.1045). Fragmentation patterns should align with spirocyclic cleavage pathways .
- Purity validation : Coupling HPLC with UV detection (λ = 210–254 nm) ensures ≥95% purity, as per reagent-grade standards .
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states for ring-opening reactions or nucleophilic substitutions .
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., entropy changes in polar vs. nonpolar environments).
- In silico databases : Cross-reference with PubChem or EPA DSSTox for toxicity and reactivity profiles . Software like Gaussian or Schrödinger Suite enables these analyses .
How does the spirocyclic structure of this compound affect its stability under acidic or oxidative conditions?
Advanced Research Question
The spirocyclic framework imposes steric constraints that influence stability:
- Acidic conditions : Protonation of the ethanol oxygen may destabilize the ring, leading to ring-opening (e.g., forming cyclohexane derivatives). Monitor via kinetic studies (NMR time-course experiments) .
- Oxidative conditions : The tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols. However, strong oxidants (e.g., KMnO₄) may degrade the spiro ring. Use cyclic voltammetry to assess redox potentials .
What strategies resolve contradictions in reported synthetic yields of this compound across different studies?
Advanced Research Question
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., residual DMF) may skew yields. Use GC-MS to identify contaminants .
- Reaction scale : Milligram-scale syntheses may overreport yields due to purification artifacts. Validate via reproducibility trials at gram-scale .
- Template effects : Coordination with metal ions (e.g., lanthanides) can alter reaction pathways. Compare template-free vs. template-assisted syntheses .
In what ways can this compound act as a ligand in coordination chemistry, and what are the implications for complex stability?
Advanced Research Question
The ethanol and spirocyclic moieties enable chelation with metal ions:
- Binding sites : The hydroxyl group and spiro carbons can coordinate to transition metals (e.g., Cu²+, Fe³+). Stability constants (log K) can be determined via potentiometric titration .
- Applications : Such complexes may serve as catalysts in asymmetric synthesis or MRI contrast agents. Compare thermodynamic stability with macrocyclic ligands (e.g., crown ethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
